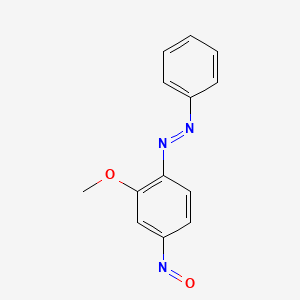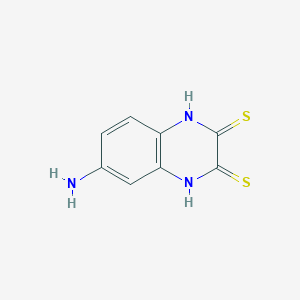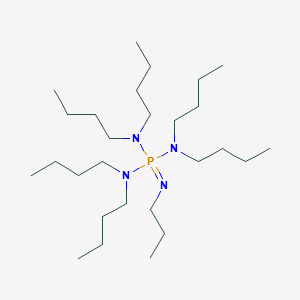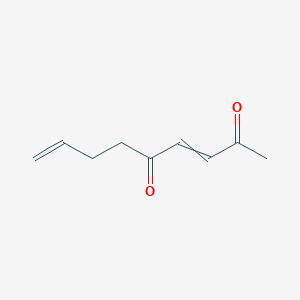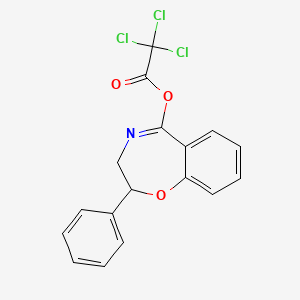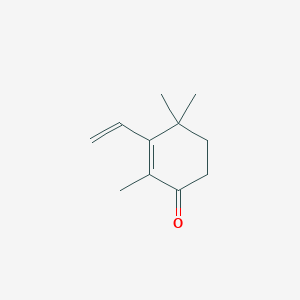
2-Cyclohexen-1-one, 3-ethenyl-2,4,4-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-one, 3-ethenyl-2,4,4-trimethyl- is an organic compound with the molecular formula C13H18O. It is a derivative of cyclohexenone, characterized by the presence of an ethenyl group and three methyl groups attached to the cyclohexenone ring. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 3-ethenyl-2,4,4-trimethyl- can be achieved through several methods. One common approach involves the alkylation of cyclohexenone derivatives. For instance, the reaction of 2,4,4-trimethyl-2-cyclohexen-1-one with ethenyl magnesium bromide under controlled conditions can yield the desired product. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound often involves catalytic processes. One such method includes the catalytic hydrogenation of 2,4,4-trimethyl-2-cyclohexen-1-one in the presence of a suitable catalyst, such as palladium on carbon. This process is conducted under high pressure and temperature to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 3-ethenyl-2,4,4-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols.
Substitution: The ethenyl group allows for substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine in carbon tetrachloride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Cyclohexen-1-one, 3-ethenyl-2,4,4-trimethyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 3-ethenyl-2,4,4-trimethyl- involves its interaction with various molecular targets. The compound can act as an electrophile, participating in nucleophilic addition reactions. Its ethenyl group allows for conjugate addition reactions, making it a versatile intermediate in organic synthesis. The compound’s reactivity is influenced by the presence of electron-donating methyl groups, which stabilize the intermediate species formed during reactions.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-one, 2,4,4-trimethyl-3-(3-oxo-1-butenyl)-: Similar in structure but with a different substituent at the 3-position.
Cyclohexenone: The parent compound without the ethenyl and methyl groups.
3-Ethoxy-2-cyclohexen-1-one: A derivative with an ethoxy group instead of an ethenyl group.
Uniqueness
2-Cyclohexen-1-one, 3-ethenyl-2,4,4-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of the ethenyl group enhances its ability to undergo conjugate addition reactions, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
85679-49-8 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
3-ethenyl-2,4,4-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H16O/c1-5-9-8(2)10(12)6-7-11(9,3)4/h5H,1,6-7H2,2-4H3 |
InChI Key |
FFZLOJDYTNKOCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CCC1=O)(C)C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-Nitro-3-(trifluoromethyl)anilino]phenol](/img/structure/B14416015.png)
![N-[2-(Benzyloxy)benzoyl]-D-threonine](/img/structure/B14416020.png)
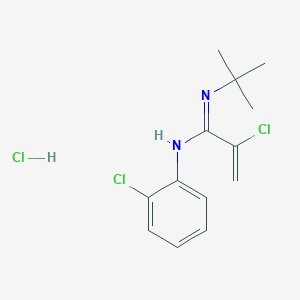

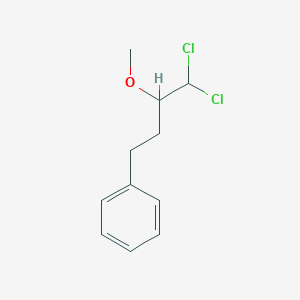
![(1R,2S,4R,8S,9S,12S,13R)-8-acetyl-6,6,9,13-tetramethyl-19-methylidene-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B14416041.png)

